2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine
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Overview
Description
2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring substituted with a 3,4-dimethoxybenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine typically involves the reaction of 3,4-dimethoxybenzoic acid with appropriate reagents to form the benzoyl chloride derivative. This intermediate is then reacted with 3-methyl-1-benzofuran-6-amine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like chromium trioxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Chromium trioxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, leading to its antioxidant effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzoic acid: A precursor in the synthesis of the target compound, known for its antioxidant properties.
3,4-Dimethoxybenzyl chloride: Another related compound used in organic synthesis.
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with structural similarities.
Uniqueness
2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-amine is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with a 3,4-dimethoxybenzoyl group makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
(6-amino-3-methyl-1-benzofuran-2-yl)-(3,4-dimethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-10-13-6-5-12(19)9-15(13)23-18(10)17(20)11-4-7-14(21-2)16(8-11)22-3/h4-9H,19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUSWZKERGSFMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)N)C(=O)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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